2-[4-(dimethylamino)benzoyl]benzoic acid
Description
Properties
CAS No. |
21528-31-4 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[4-(dimethylamino)benzoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20) |
InChI Key |
KAWOFQZCZFQCSH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Other CAS No. |
21528-31-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)benzoyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)benzoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[4-(dimethylamino)benzoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to other benzoic acid derivatives with substituents at the 4- or 2-positions, differing in functional groups and electronic properties:
Key Observations :
- Electronic Effects: The dimethylamino group in all compounds acts as an electron-donating group, enhancing solubility in polar solvents and altering UV-Vis absorption profiles .
- Biological Activity: Thiazolidinone and azetidinone derivatives of 2-[4-(dimethylamino)benzoyl]benzoic acid exhibit antimicrobial and anti-inflammatory properties, while azo derivatives are utilized in imaging probes due to their fluorescence .
Solubility and Physicochemical Properties
- This compound: Limited direct solubility data, but analogous 4-(dimethylamino)benzoic acid shows moderate solubility in methanol (45.2 mg/mL at 298 K) and poor solubility in hydrocarbons (e.g., cyclohexane: 0.03 mg/mL) .
- Azo Derivatives : Higher hydrophobicity compared to the parent compound due to extended conjugation, reducing aqueous solubility but enhancing lipid membrane permeability .
Q & A
Basic: What are the common synthetic routes for preparing 2-[4-(dimethylamino)benzoyl]benzoic acid, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and dimethylamino-containing precursors. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature (often 60–80°C), solvent polarity (e.g., DMF or THF), and pH (maintained at 7–9 for stability) are critical for yield optimization. For example, controlled oxidation of intermediates under inert atmospheres minimizes side reactions. Purification via recrystallization or column chromatography is recommended to isolate the product .
Advanced: How can computational methods like DFT be applied to predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electron distribution, polarizability, and hydrogen-bonding interactions. Parameters such as HOMO-LUMO gaps and electrostatic potential maps help predict reactivity and intermolecular interactions. For instance, DFT studies on analogous hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) revealed how electron-donating groups stabilize charge-transfer complexes, which can guide derivatization strategies . Software tools like Gaussian or ORCA are commonly used, with basis sets (e.g., B3LYP/6-31G*) optimized for accuracy.
Basic: What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
A multi-technique approach is essential:
- NMR : H and C NMR identify proton environments and carbonyl groups. Aromatic protons typically resonate at 6.5–8.0 ppm, while dimethylamino groups appear as singlets near 3.0 ppm.
- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm) and amine (N–H, ~3300 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Cross-validation with XRD (for crystalline derivatives) ensures structural accuracy .
Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:
- Replicate experiments under varying conditions (e.g., deuterated vs. non-deuterated solvents).
- Combine techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational validation : Compare experimental IR/NMR with simulated spectra from DFT-optimized structures.
For example, conflicting C NMR signals in hydroxybenzoic acid derivatives were resolved by correlating solvent polarity with chemical shift trends .
Basic: What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Solubility can be enhanced by:
- Adjusting pH: Deprotonation of the carboxylic acid group in basic conditions (pH > 8).
- Co-solvents: Ethanol or acetone mixtures (up to 30% v/v).
Handling requires protective gloves and ventilation due to potential skin/eye irritation, as noted in safety protocols for structurally similar benzoic acid derivatives .
Advanced: What factorial design approaches optimize reaction parameters for synthesizing high-purity derivatives?
Methodological Answer:
A 2 factorial design efficiently screens variables (e.g., temperature, catalyst loading, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent (DMF:H2O) | 3:1 | 5:1 |
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach reduces trial runs by 50% compared to one-factor-at-a-time methods .
Advanced: How does the crystal packing of this compound derivatives affect their physicochemical stability?
Methodological Answer:
XRD studies of related hydrazide compounds show that hydrogen-bonding networks (e.g., N–H···O and C=O···H–C interactions) stabilize crystal lattices. For instance, 4-(dimethylamino)benzohydrazide forms dimeric motifs via N–H···O bonds, enhancing thermal stability (decomposition >250°C). Lattice energy calculations (using PIXEL or DFT) quantify these interactions, guiding the design of co-crystals for improved shelf life .
Basic: What precautions are necessary when handling this compound in biological assays?
Methodological Answer:
- Storage : Keep at –20°C in amber vials to prevent photodegradation.
- Biological buffers : Use PBS (pH 7.4) with ≤1% DMSO to maintain solubility without cytotoxicity.
- Controls : Include vehicle controls (DMSO alone) to isolate compound-specific effects.
Safety protocols from analogous compounds recommend PPE (gloves, goggles) and fume hood use during preparation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
